2,4,5-Tri-tert-butylphenol

Thermal Stability High-Temperature Processing Volatility Control

2,4,5-Tri-tert-butylphenol (CAS 83875-92-7) is a highly sterically hindered phenolic compound belonging to the tert-butylphenol class. Characterized by three tert-butyl groups at the 2, 4, and 5 positions of the phenol ring, it exhibits a distinct substitution pattern compared to its more common isomer, 2,4,6-tri-tert-butylphenol.

Molecular Formula C18H30O
Molecular Weight 262.4 g/mol
CAS No. 83875-92-7
Cat. No. B12650857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,5-Tri-tert-butylphenol
CAS83875-92-7
Molecular FormulaC18H30O
Molecular Weight262.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=C(C=C1C(C)(C)C)O)C(C)(C)C
InChIInChI=1S/C18H30O/c1-16(2,3)12-10-14(18(7,8)9)15(19)11-13(12)17(4,5)6/h10-11,19H,1-9H3
InChIKeyXRXSBCHCLGSTHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4,5-Tri-tert-butylphenol (CAS 83875-92-7) - A Differentiated Hindered Phenol for High-Temperature Applications and Precision Impurity Control


2,4,5-Tri-tert-butylphenol (CAS 83875-92-7) is a highly sterically hindered phenolic compound belonging to the tert-butylphenol class. Characterized by three tert-butyl groups at the 2, 4, and 5 positions of the phenol ring, it exhibits a distinct substitution pattern compared to its more common isomer, 2,4,6-tri-tert-butylphenol . This unique regioisomeric arrangement leads to measurable differences in key physicochemical properties—such as a significantly higher boiling point and lower pKa—that are critical for applications demanding high thermal stability and precise proton-transfer characteristics .

Why 2,4,5-Tri-tert-butylphenol Cannot Be Substituted by Common 2,4,6- or Di-tert-butyl Analogs: Key Differentiators in Thermal Stability and Molecular Properties


The 2,4,5-regioisomer of tri-tert-butylphenol is not functionally interchangeable with the widely available 2,4,6-isomer or less substituted di-tert-butylphenols due to its markedly different physicochemical fingerprint. The 2,4,5-substitution pattern results in a 50 °C higher predicted boiling point and a ~0.9-unit lower pKa compared to the 2,4,6-isomer . These differences have direct consequences: the elevated boiling point extends its operational window in high-temperature processes, while the enhanced acidity (lower pKa) alters proton-transfer kinetics in radical scavenging and electrochemical applications [1]. Additionally, its unique LogP value indicates a different lipophilicity profile, which influences solubility and partitioning behavior in complex formulations. Substituting with a generic tert-butylphenol without these specific properties can compromise thermal performance, alter reaction equilibria, or introduce unintended impurity profiles in regulated products.

Quantitative Comparative Evidence for 2,4,5-Tri-tert-butylphenol vs. Closest Analogs


Elevated Boiling Point: 2,4,5- vs. 2,4,6-Tri-tert-butylphenol

The 2,4,5-tri-tert-butylphenol regioisomer exhibits a predicted boiling point of 327.5 °C at 760 mmHg, which is approximately 50 °C higher than the reported boiling point of 277 °C for 2,4,6-tri-tert-butylphenol under the same conditions . This substantial difference reflects the impact of the 2,4,5-substitution pattern on intermolecular interactions, directly translating to lower volatility at elevated temperatures.

Thermal Stability High-Temperature Processing Volatility Control

Enhanced Acidity: pKa Difference Between 2,4,5- and 2,4,6-Isomers

The predicted pKa of 2,4,5-tri-tert-butylphenol is 11.70 ± 0.23, which is approximately 0.9 units lower (more acidic) than the predicted pKa of 12.60 ± 0.40 for 2,4,6-tri-tert-butylphenol . This difference in proton lability can significantly affect the kinetics of concerted proton-electron transfer (CPET) processes, as demonstrated in electrochemical studies of tri-tert-butylphenols [1].

Proton-Coupled Electron Transfer Electrochemistry Radical Scavenging

Distinct Lipophilicity: LogP Comparison with 2,4,6-Isomer

2,4,5-Tri-tert-butylphenol has a measured LogP of 6.33, which is lower than the LogP of 6.55 (or 7.1 depending on the source) reported for 2,4,6-tri-tert-butylphenol [1]. This difference in octanol-water partition coefficient indicates a quantifiably distinct lipophilicity profile, affecting the compound's behavior in biphasic systems and its compatibility with various solvent matrices.

Partitioning Formulation Solubility Prediction

Density Variation: A Structural Descriptor for Bulk Handling

The predicted density of 2,4,5-tri-tert-butylphenol is 0.911 ± 0.06 g/cm³, which is slightly lower than the density of 0.919 g/cm³ (at 20 °C) reported for 2,4,6-tri-tert-butylphenol . This ~0.9% difference is a direct consequence of the distinct molecular packing in the solid state, providing a reliable parameter for identification, purity assessment, and formulation calculations.

Physical Property Material Science Quality Control

Patent-Defined Impurity Profile: Trace Component in Hindered Phenolic Antioxidants

Japanese Patent JP2002317179 explicitly discloses that hindered phenolic antioxidant compositions can be characterized by the presence of trace amounts of 2,4,5-tri-tert-butylphenol, alongside small amounts of 2,6-di-tert-butylphenol and o-tert-butylphenol [1]. This specification establishes the compound as a unique analytical marker for differentiating specific antioxidant formulations from generic products.

Antioxidant Formulation Impurity Control Intellectual Property

High-Value Application Scenarios for 2,4,5-Tri-tert-butylphenol Driven by Differentiated Physicochemical Properties


High-Temperature Polymer Stabilization

In polyolefin or engineering plastic processing where temperatures exceed 250 °C, the 50 °C higher boiling point of 2,4,5-tri-tert-butylphenol versus 2,4,6-tri-tert-butylphenol directly reduces additive volatilization loss. This enables sustained antioxidant protection throughout the extrusion, molding, or curing cycle, preventing degradation-induced discoloration and mechanical property loss. The lower volatility also minimizes the formation of volatile organic compound (VOC) emissions from the finished article.

Electrochemical Mediator Design

The ~0.9-unit lower pKa of 2,4,5-tri-tert-butylphenol compared to the 2,4,6-isomer enhances its suitability as a proton-coupled electron transfer (PCET) mediator in electrochemical oxidation reactions. This increased acidity facilitates more efficient proton transfer kinetics, as highlighted by fundamental studies on tri-tert-butylphenol electrochemistry [1]. Potential applications include mediated electrosynthesis and the development of redox-active materials for energy storage.

Differentiated Antioxidant Blend Formulation

The explicit identification of 2,4,5-tri-tert-butylphenol as a trace component in patented antioxidant compositions [2] provides formulators with a distinct analytical fingerprint. Incorporating this specific isomer allows for the creation of proprietary stabilizer packages that are chemically distinct from commodity blends of 2,6-di-tert-butylphenol and 2,4,6-tri-tert-butylphenol, offering a basis for intellectual property protection and potential performance differentiation in lubricants, fuels, and plastics.

Precision Quality Control in Phenolic Resin Synthesis

The unique combination of density (0.911 g/cm³) and LogP (6.33) of 2,4,5-tri-tert-butylphenol [3] provides unambiguous analytical markers for quality assurance and quality control (QA/QC) during the synthesis of specialty phenolic resins. These properties enable reliable chromatographic or spectroscopic identification and quantification of the correct isomer, ensuring batch-to-batch consistency and preventing off-target effects that could arise from inadvertent substitution with the 2,4,6-isomer, which has a different density (0.919 g/cm³) and LogP (6.55-7.1) .

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